molecular formula C14H17NO B1360998 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde CAS No. 1134334-36-3

2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde

Cat. No. B1360998
M. Wt: 215.29 g/mol
InChI Key: BISNZAZKFUYVDT-UHFFFAOYSA-N
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Description

Indole derivatives, such as 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde, are important in various fields of chemistry and biology . They are often used as precursors for the synthesis of active molecules .


Synthesis Analysis

While specific synthesis methods for 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde are not available, indole derivatives are generally synthesized through multicomponent reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .


Molecular Structure Analysis

The molecular formula of 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde is C14H17NO, with a molecular weight of 215.3 .


Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. Their inherent functional groups can undergo C–C and C–N coupling reactions and reductions easily .

Scientific Research Applications

  • Gold-Catalyzed Cycloisomerizations

    • Gold(I)-catalyzed cycloisomerization of certain substrates, including those related to indole carbaldehydes, can efficiently produce 1H-indole-2-carbaldehydes and other compounds. This method showcases a simple and effective approach to synthesize indole derivatives (Kothandaraman et al., 2011).
  • Crystal Structure and Characterization Studies

    • Indole carbaldehydes have been characterized using methods like X-ray crystal diffraction, revealing insights into molecular interactions and stability. Such studies are crucial in understanding the chemical properties and potential applications of these compounds (Barakat et al., 2017).
  • Catalysis in Organic Reactions

    • Indole carbaldehydes have been used in the synthesis of Schiff bases and palladacycles, which are effective as catalysts in various chemical reactions like the Suzuki–Miyaura coupling. This highlights their role in facilitating complex organic reactions (Singh et al., 2017).
  • Oxidation Mechanisms

    • Studies on the oxidation mechanisms of indole derivatives, including those related to 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde, provide valuable information on chemical transformations and potential synthetic pathways (Balón et al., 1993).
  • Synthesis of Indole Derivatives

    • Research has focused on the synthesis of various indole derivatives, including those involving indole carbaldehydes, which are key intermediates in the production of complex organic compounds. Such research is fundamental to expanding the range of available indole-based chemicals (Acheson et al., 1979).
  • Antimicrobial Activity Studies

    • Indole-based chromene derivatives synthesized from indole carbaldehydes have been evaluated for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Kathrotiya & Patel, 2012).
  • Nucleophilic Substitution Reactions

    • Research into nucleophilic substitution reactions involving indole carbaldehydes has led to the development of versatile building blocks for creating trisubstituted indoles, demonstrating their utility in complex organic synthesis (Yamada et al., 2009).
  • Baeyer-Villiger Oxidation Studies

    • The Baeyer-Villiger rearrangement of indole carbaldehydes has been explored for the synthesis of dihydro-indolones, expanding the scope of synthetic methods for indole derivatives (Bourlot et al., 1994).

Future Directions

The future directions in the research of indole derivatives like 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde could involve exploring their potential applications in the synthesis of pharmaceutically interesting scaffolds .

properties

IUPAC Name

2,6-dimethyl-1-propylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-4-7-15-11(3)13(9-16)12-6-5-10(2)8-14(12)15/h5-6,8-9H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISNZAZKFUYVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C2=C1C=C(C=C2)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde

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